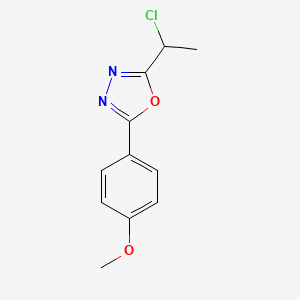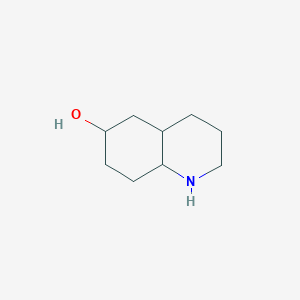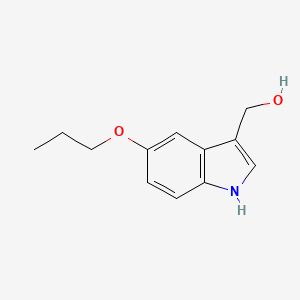
(5-propoxy-1H-indol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-propoxy-1H-indol-3-yl)methanol, also known as 5-propoxyindole-3-methanol, is a synthetic compound that is gaining more attention from scientists due to its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is found in many natural products and has been used in a variety of synthetic organic chemistry. 5-propoxyindole-3-methanol is an interesting molecule due to its unique properties and potential applications in various fields of research.
Scientific Research Applications
Pharmacological Screening and Computational Analysis :
- (Rubab et al., 2017) demonstrated the synthesis of indole derivatives with potential antibacterial activities. They found that certain compounds exhibited antibacterial activities similar to the standard Ciprofloxacin.
Synthesis and Antimicrobial Activity :
- (Nagarapu & Pingili, 2014) synthesized novel indole-based oxadiazoles with demonstrated antimicrobial properties.
Catalysis and Chemical Synthesis :
- (Deutsch et al., 2007) investigated the condensation of glycerol with aldehydes and acetals, emphasizing the synthesis of cyclic acetals and methanols, showing the potential use of indole derivatives in chemical synthesis.
Enzyme Inhibitory Potentials :
- (Bautista-Aguilera et al., 2014) identified indole derivatives as dual inhibitors for cholinesterase and monoamine oxidase, suggesting their potential therapeutic application against inflammatory ailments.
Molecular Characterization and Spectroscopic Analysis :
- (Al-Wabli et al., 2017) conducted a detailed study on the energetic and spectroscopic profiles of bis-indolic derivatives, which can be used as precursors for melatonin receptor ligands.
Catalytic Activity in Chemical Reactions :
- (Bachu & Akiyama, 2010) explored the Friedel-Crafts alkylation reaction of indoles, indicating the role of indole derivatives in catalytic processes.
Synthesis of Novel Compounds with Potential Applications :
- (Rao et al., 2014) synthesized novel isoxazole derivatives carrying indole and evaluated their cytotoxic activity against various cancer cell lines.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives, including (5-propoxy-1H-indol-3-yl)methanol, can affect various biochemical pathways. For instance, indole derivatives are involved in the metabolism of tryptophan, an essential amino acid . They are also known to suppress iron-induced lipid peroxidation . The downstream effects of these pathways can have significant impacts on cellular function and overall health.
Pharmacokinetics
It is known that the safety profiles of some indole derivatives are good, with low hemolytic effects and high ic50 values . These properties can impact the bioavailability of the compound.
Result of Action
Indole derivatives have been shown to exhibit neuroprotective properties . They can also inhibit the generation of superoxide-anion , which can have significant effects on cellular health and function.
properties
IUPAC Name |
(5-propoxy-1H-indol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-7,13-14H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXBHKWSQUTCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2474366.png)
![4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2474367.png)
![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)
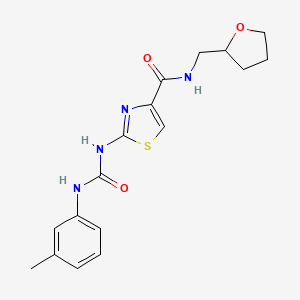
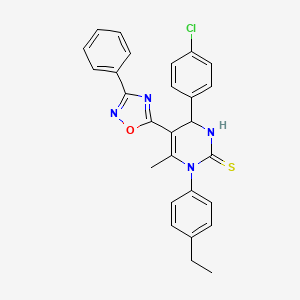
![4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2474375.png)

![(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2474377.png)

![Methyl (1R,2S)-2-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2474380.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2474381.png)
![N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2474385.png)
